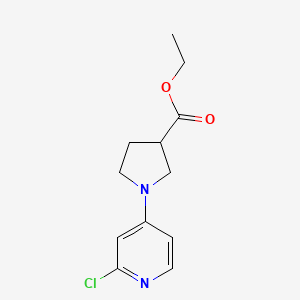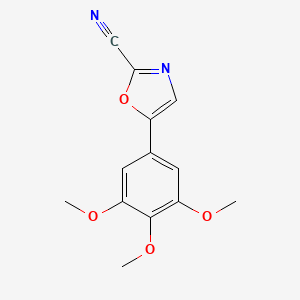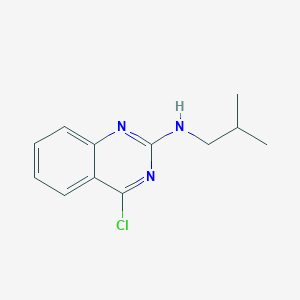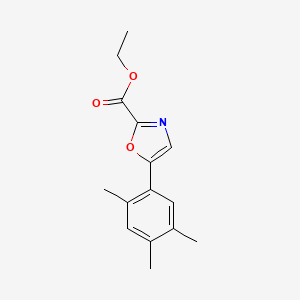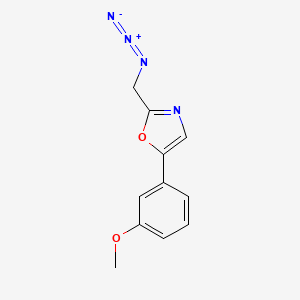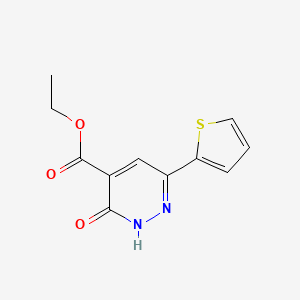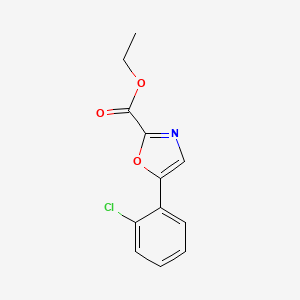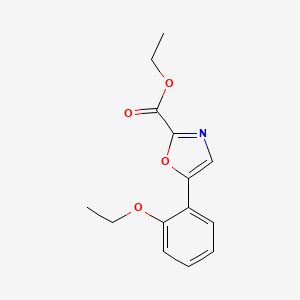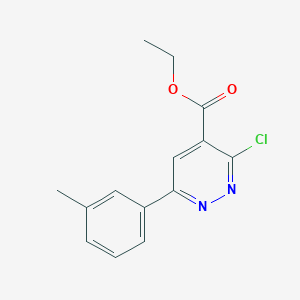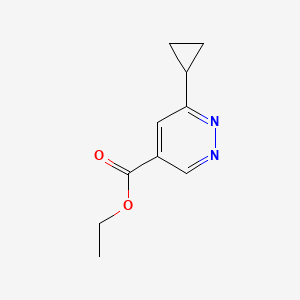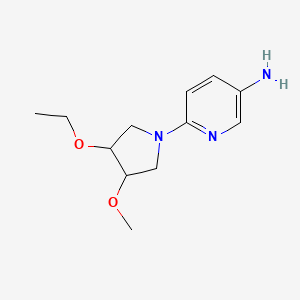
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine, can be achieved through various methods. One approach involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . Another method involves the catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine: is a valuable precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are essential components of DNA and RNA . The compound’s versatility allows for the creation of diverse substitution patterns, which can lead to the development of new molecules with potential biological activities.
Anticancer Agent Development
The pyridine scaffold present in this compound is frequently found in anticancer drugs. It provides a framework upon which pharmacophoric elements can be arranged to target specific cancer pathways . Research into pyridine derivatives continues to be a promising avenue for the discovery of novel anticancer agents, with the potential to interfere with tumor growth and metastasis.
Antiviral Research
Pyridine-containing compounds, such as 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine , have shown importance in medicinal applications as antiviral agents . The structural flexibility of the pyridine ring allows for the design of molecules that can inhibit viral replication by targeting key proteins within the viral life cycle.
Antimicrobial Studies
The antimicrobial properties of pyridine derivatives make them valuable in the study of new treatments for bacterial infections. By modifying the pyridine core, researchers can develop compounds that may overcome antibiotic resistance or target specific bacterial strains .
Anticholinesterase Activity
This compound can serve as a starting point for the synthesis of molecules with anticholinesterase activity. Such activity is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, where the regulation of acetylcholine levels is a therapeutic strategy .
Antidiabetic Applications
The pyridine moiety is also explored for its potential in antidiabetic drug design. Compounds derived from 6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine may interact with biological targets involved in glucose metabolism, offering new approaches to manage diabetes .
Propriétés
IUPAC Name |
6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-3-17-11-8-15(7-10(11)16-2)12-5-4-9(13)6-14-12/h4-6,10-11H,3,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBACGLEVWBBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



